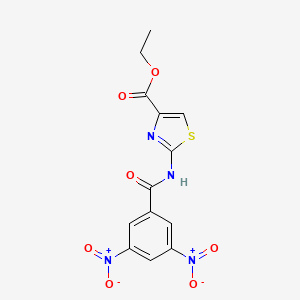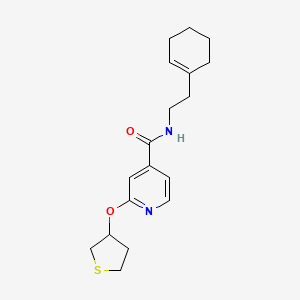![molecular formula C12H13BrF2 B2932329 4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene CAS No. 2378489-87-1](/img/structure/B2932329.png)
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a bromocyclohexyl group attached to a difluorobenzene ring, making it a subject of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene typically involves several steps, starting with the preparation of the bromocyclohexyl precursor. This precursor is then reacted with a difluorobenzene derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield the corresponding cyclohexyl derivatives.
Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and varying temperatures and pressures to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the bromocyclohexyl or difluorobenzene moieties.
Scientific Research Applications
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromocyclohexyl group can interact with hydrophobic pockets in proteins, while the difluorobenzene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene can be compared with other similar compounds, such as:
4-[(1R,3S)-3-Chlorocyclohexyl]-1,2-difluorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-dichlorobenzene: Contains chlorine atoms on the benzene ring, which can affect its chemical properties and interactions.
4-[(1R,3S)-3-Bromocyclohexyl]-1,2-dimethylbenzene: Methyl groups on the benzene ring can influence the compound’s hydrophobicity and reactivity.
The uniqueness of this compound lies in its specific combination of bromocyclohexyl and difluorobenzene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1R,3S)-3-bromocyclohexyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h4-5,7-8,10H,1-3,6H2/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMLSCBTTOPGBG-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Br)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)Br)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
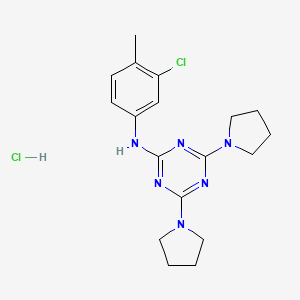
![[2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2932248.png)
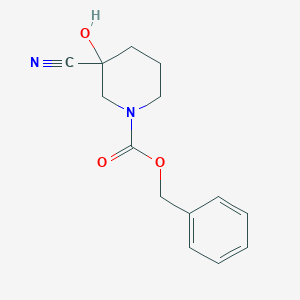
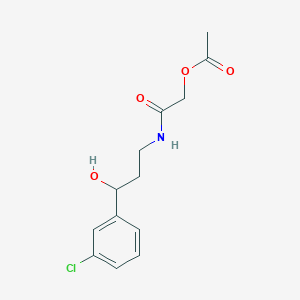

![N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2932252.png)
![3-Cyclohexylimidazo[1,5-a]pyridine](/img/structure/B2932254.png)

![8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2932258.png)

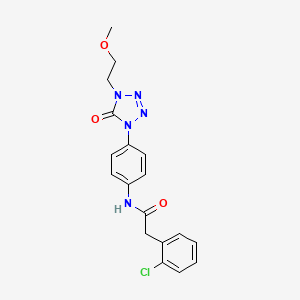
![1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2932262.png)
